molecular formula C9H5ClN2O2 B3333111 2-Chloroquinazoline-4-carboxylic acid CAS No. 944902-11-8

2-Chloroquinazoline-4-carboxylic acid

Cat. No.: B3333111
CAS No.: 944902-11-8
M. Wt: 208.60 g/mol
InChI Key: FPZJKAIFJVJOIS-UHFFFAOYSA-N
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Description

This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

2-Chloroquinazoline-4-carboxylic acid is a derivative of quinazolinone , a class of compounds known for their broad spectrum of biological activities.

Mode of Action

Quinazolinones, in general, are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Quinazolinones are known to affect a variety of pathways, including those involved in inflammation, cancer, microbial infection, and more . The downstream effects of these pathway modulations can include changes in cellular function, gene expression, and overall organismal health.

Result of Action

Given the broad spectrum of biological activities exhibited by quinazolinones, the effects could potentially include changes in cellular function, modulation of gene expression, and alterations in organismal health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinazoline-4-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzoic acid with formamide, followed by cyclization and chlorination . Another approach involves the decarboxylation of quinazoline-2-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable processes. These methods may include microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloroquinazoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinazoline: The parent compound of 2-chloroquinazoline-4-carboxylic acid, known for its biological activities.

    Quinoline: Another heterocyclic compound with a similar structure but different biological properties.

    Quinoxaline: A related compound with distinct chemical and biological characteristics.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloroquinazoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZJKAIFJVJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286255
Record name 2-Chloro-4-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-11-8
Record name 2-Chloro-4-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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